molecular formula C17H15ClN2O4 B11307714 3-chloro-4-methoxy-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

3-chloro-4-methoxy-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Cat. No.: B11307714
M. Wt: 346.8 g/mol
InChI Key: GJOMHECAOISDTL-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a complex organic compound that belongs to the class of benzoxazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzamide core substituted with chloro, methoxy, and benzoxazine groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through the reaction of an appropriate amine with a phenol derivative in the presence of formaldehyde.

    Substitution Reactions: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the benzoxazine derivative with 3-chloro-4-methoxybenzoic acid under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzoxazine ring can be reduced to form a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 3-chloro-4-methoxybenzoic acid.

    Reduction: Formation of 3-chloro-4-methoxy-N-(4-methyl-3-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide.

    Substitution: Formation of 3-azido-4-methoxy-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide.

Scientific Research Applications

3-chloro-4-methoxy-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxybenzoic acid: Shares the chloro and methoxy substituents but lacks the benzoxazine ring.

    4-methoxy-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide: Similar structure but without the chloro group.

    3-chloro-4-methoxy-N-(4-methyl-3-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide: A reduced form of the original compound.

Uniqueness

The uniqueness of 3-chloro-4-methoxy-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoxazine ring, along with the chloro and methoxy substituents, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H15ClN2O4

Molecular Weight

346.8 g/mol

IUPAC Name

3-chloro-4-methoxy-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)benzamide

InChI

InChI=1S/C17H15ClN2O4/c1-20-13-8-11(4-6-15(13)24-9-16(20)21)19-17(22)10-3-5-14(23-2)12(18)7-10/h3-8H,9H2,1-2H3,(H,19,22)

InChI Key

GJOMHECAOISDTL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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